2-Propenal, 3-(2,4-dichlorophenyl)-
Description
2-Propenal, 3-(2,4-dichlorophenyl)- is an α,β-unsaturated aldehyde derivative featuring a 2,4-dichlorophenyl substituent at the third carbon of the propenal backbone. Structural analogs, such as chloroacetanilides and dichlorophenyl-substituted ureas, are well-documented and serve as a basis for comparison.
Properties
CAS No. |
78444-43-6 |
|---|---|
Molecular Formula |
C9H6Cl2O |
Molecular Weight |
201.05 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-6H |
InChI Key |
XTFADZFHEYPMHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between 2-Propenal, 3-(2,4-dichlorophenyl)- and related compounds:
Key Observations:
- Reactivity : The propenal backbone in 2-Propenal, 3-(2,4-dichlorophenyl)- introduces electrophilic character, enabling Michael addition or nucleophilic attack, unlike urea or amide-based analogs (e.g., acetochlor), which rely on hydrogen bonding for bioactivity .
- Bioactivity : Dichlorophenyl-substituted ureas (e.g., 3-(2,4-dichlorophenyl)-1,1-dimethylurea) inhibit photosynthesis by targeting Photosystem II, while chloroacetanilides like acetochlor disrupt shoot meristem protein synthesis . The propenal derivative’s mechanism remains speculative but may involve alkylation of cellular nucleophiles.
Physicochemical Properties
Data gaps exist for 2-Propenal, 3-(2,4-dichlorophenyl)-, but inferences can be drawn from analogs:
- Lipophilicity: The dichlorophenyl group increases logP (lipophilicity), enhancing membrane permeability compared to non-halogenated analogs.
- Stability : Propenal derivatives are prone to oxidation and polymerization, whereas ureas and amides exhibit greater stability under environmental conditions .
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